molecular formula C22H24N4O3S4 B2369433 4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 361173-14-0

4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No. B2369433
CAS RN: 361173-14-0
M. Wt: 520.7
InChI Key: RRAOVLPYDKMVQR-UHFFFAOYSA-N
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Description

The compound you mentioned appears to contain several functional groups and rings, including a sulfamoyl group, a thiazole ring, and a benzothiazole ring. These types of structures are often found in various pharmaceuticals and dyes due to their ability to participate in a variety of chemical reactions .


Molecular Structure Analysis

The presence of multiple rings in the compound suggests that it likely has a fairly rigid structure. The different functional groups attached to these rings would be expected to significantly influence the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present in it. For example, the presence of the sulfamoyl group might make the compound more polar, and the multiple rings could contribute to a higher molecular weight .

Scientific Research Applications

Antimicrobial Applications

Compounds similar to 4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide have been explored for their antimicrobial properties. For instance, derivatives of benzothiazole, benzoxazole, and benzimidazole have exhibited broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Aspergillus niger (Padalkar et al., 2014). These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Applications

Thiadiazole and benzamide derivatives have been studied for their anticancer properties. A particular study synthesized Schiff’s bases containing thiadiazole and benzamide, evaluating their in vitro anticancer activity against human cancer cell lines. Some compounds showed promising anticancer activity, indicating the potential of similar compounds in cancer treatment (Tiwari et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it were a pharmaceutical, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

Future research could involve exploring the potential uses of this compound, such as investigating its potential as a pharmaceutical or a dye. Additionally, research could be done to optimize the synthesis of the compound and to better understand its reactivity .

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S4/c1-4-12-26(13-5-2)33(28,29)15-8-6-14(7-9-15)20(27)25-21-23-16-10-11-17-19(18(16)31-21)32-22(24-17)30-3/h6-11H,4-5,12-13H2,1-3H3,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAOVLPYDKMVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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